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Compound of Interest

Compound Name: A-485

Cat. No.: B605051

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the target specificity and selectivity profile
of A-485, a potent and selective small molecule inhibitor of the histone acetyltransferases
(HATs) p300 and CREB-binding protein (CBP). The information presented herein is intended to
support researchers and drug development professionals in utilizing A-485 as a chemical
probe to investigate the biological roles of p300/CBP and to guide further therapeutic
development.

Primary Target Profile: p300 and CBP

A-485 is a highly potent inhibitor of the catalytic HAT domain of both p300 and CBP. Its in vitro
activity has been quantified using biochemical assays, and its binding affinity has been
characterized through biophysical methods.

Table 1: In Vitro Potency and Binding Affinity of A-485
against p300 and CBP

Target Assay Type Parameter Value (nM)
p300 TR-FRET IC50 9.8[1]
CBP TR-FRET IC50 2.6[1]
p300 SPR Kd 15[2]
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Experimental Methodologies for Primary Target

Validation
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

The inhibitory activity of A-485 on p300 and CBP was determined using a time-resolved
fluorescence resonance energy transfer (TR-FRET) assay. This method measures the
acetylation of a histone peptide substrate by the HAT enzyme.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor
fluorophore when they are in close proximity. In this context, a biotinylated histone H3 peptide
is used as a substrate. Upon acetylation by p300 or CBP in the presence of acetyl-CoA, a
europium-labeled anti-acetylated lysine antibody (donor) binds to the acetylated peptide. A
streptavidin-allophycocyanin (APC) conjugate (acceptor) binds to the biotin moiety of the
peptide. When the donor and acceptor are brought into proximity on the same peptide, FRET
occurs. Inhibition of the HAT enzyme by A-485 prevents peptide acetylation, thus reducing the
FRET signal.

Generalized Protocol:

e Reaction Setup: In a 384-well plate, combine the p300 or CBP enzyme, the biotinylated
histone H3 peptide substrate, and varying concentrations of A-485 in an appropriate assay
buffer.

« Initiation: Start the enzymatic reaction by adding acetyl-CoA.

¢ Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60
minutes) to allow for enzymatic activity.

» Detection: Stop the reaction and add the detection reagents: a europium-labeled anti-
acetylated lysine antibody and streptavidin-APC.

» Signal Measurement: After another incubation period to allow for antibody-peptide binding,
measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence
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detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the
acceptor).

» Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal
ratio against the logarithm of the A-485 concentration and fit the data to a four-parameter
logistic equation to determine the IC50 value.

TR-FRET Assay Workflow
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Click to download full resolution via product page

Generalized workflow for the TR-FRET based enzyme inhibition assay.

Surface Plasmon Resonance (SPR)

The binding kinetics of A-485 to the p300 HAT domain were determined using surface plasmon
resonance (SPR).

Principle: SPR is a label-free technique that measures the real-time interaction between a
ligand (A-485) and an analyte (p300) immobilized on a sensor chip. Changes in the refractive
index at the sensor surface, caused by the binding and dissociation of the ligand, are detected
and recorded in a sensorgram.
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Generalized Protocol:

Immobilization: Covalently immobilize the purified p300 HAT domain onto a sensor chip
surface.

¢ Binding Analysis: Inject a series of concentrations of A-485 in a running buffer over the
sensor surface. The association of A-485 to the immobilized p300 is monitored in real-time.

» Dissociation Analysis: After the association phase, flow the running buffer without A-485 over
the sensor surface to monitor the dissociation of the A-485/p300 complex.

o Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant
(ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd =
kd/ka).

Selectivity Profile

A-485 exhibits high selectivity for p300/CBP over other histone acetyltransferases and a broad
panel of other protein targets.

Selectivity against other Histone Acetyltransferases

A-485 demonstrates greater than 1000-fold selectivity for p300/CBP over several other closely
related HATS.

Table 2: Selectivity of A-485 against a Panel of Histone
Acetyltransferases

Target HAT % Inhibition at 10 pM

PCAF No significant inhibition[1]
HAT1 No significant inhibition[1]
MYST3 No significant inhibition[1]
MYST4 No significant inhibition[1]
TIP60 No significant inhibition[1]
GCNS5L2 No significant inhibition[1]
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Off-Target Profile

The selectivity of A-485 was further assessed against a broad panel of kinases and other non-
epigenetic targets.

Target Assay Type Parameter Value
PIk3 Kinase Assay IC50 2.7 uM[1]
Dopamine Transporter  Binding Assay % Binding at 10 pM >90%]1]
Serotonin Transporter  Binding Assay % Binding at 10 pM >90%(1]
CYP2C8 Inhibition Assay IC50 0.99 uM
CYP2C9 Inhibition Assay IC50 1.65 uM
hERG Electrophysiology IC50 >30 uM

Note: The significant brain exposure of A-485 is low, suggesting that the observed in vitro
binding to dopamine and serotonin transporters is unlikely to translate to in vivo central nervous
system effects.

Selectivity Profiling Workflow
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Conceptual workflow for selectivity profiling of A-485.
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Cellular Activity and Signaling Pathway

A-485 effectively engages its targets in a cellular context, leading to the inhibition of histone
acetylation.

Cellular Target Engagement

The cellular activity of A-485 was confirmed by measuring the levels of histone H3 lysine 27
acetylation (H3K27ac), a key mark deposited by p300/CBP.

Table 4: Cellular Activity of A-485

Cell Line Assay Parameter Value (nM)

PC-3 (Prostate

Cancer)

Western Blot H3K27ac IC50 73

Western Blot Protocol for H3K27ac

1. Cell Treatment and Lysis:
e Culture PC-3 cells to ~80% confluency.
o Treat cells with a dose range of A-485 for the desired time (e.g., 24 hours).

e Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors.

» Scrape the cells and collect the lysate.

2. Protein Quantification:

o Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE:

» Normalize the protein amounts for each sample and add Laemmli sample buffer.

» Boil the samples at 95°C for 5 minutes.
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Load equal amounts of protein onto a polyacrylamide gel (e.g., 15% for histone analysis).

Run the gel to separate proteins by size.

. Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVYDF membrane.

. Antibody Incubation:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.

As a loading control, also probe a separate membrane or the same membrane (after
stripping) with an antibody against total Histone H3.

Wash the membrane with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

. Detection:

Wash the membrane with TBST.

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using
a chemiluminescence imaging system.

. Densitometry Analysis:

Quantify the band intensities for H3K27ac and total H3.

Normalize the H3K27ac signal to the total H3 signal for each sample.

Plot the normalized H3K27ac levels against the A-485 concentration to determine the
cellular 1C50.
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p300/CBP Signaling Pathway

p300 and CBP are transcriptional co-activators that play a crucial role in gene expression. They
are recruited to gene promoters and enhancers by DNA-binding transcription factors. Once
recruited, their intrinsic HAT activity leads to the acetylation of histone tails, which neutralizes
the positive charge of lysine residues, leading to a more open chromatin structure that is
permissive for transcription. A-485 inhibits this catalytic activity, thereby preventing histone
acetylation and subsequent gene activation.

p300/CBP Signaling and Inhibition

Transcription Factor

Inhibits

p300/CBP

Acetylates

Histone Tails

Acetylated Histones (H3K27ac)

Chromatin Relaxation

Gene Transcription

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Simplified p300/CBP signaling pathway and the mechanism of A-485 inhibition.

Conclusion

A-485 is a well-characterized chemical probe that exhibits high potency and selectivity for the
histone acetyltransferases p300 and CBP. Its favorable in vitro and cellular profiles make it an
invaluable tool for elucidating the diverse biological functions of these key epigenetic regulators
in both normal physiology and various disease states, including cancer. The data and
methodologies presented in this guide are intended to facilitate the effective use of A-485 in
preclinical research and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
e 2. search-library.ucsd.edu [search-library.ucsd.edu]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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